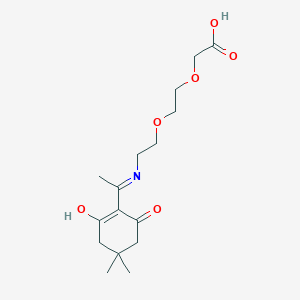

Dde-o2oc-oh

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Dde-o2oc-oh” is a compound with the molecular formula C16H25NO6 . It’s a chemical compound that can be used in various applications, including scientific research .

Synthesis Analysis

The synthesis of “this compound” involves the use of Fmoc-based peptide synthesis . In one study, new deprotection conditions for the Dde amine protecting group that are fully orthogonal to Fmoc are described and successfully applied to the dual synthesis of PNA−peptide conjugates .

Chemical Reactions Analysis

In the context of chemical reactions, “this compound” has been mentioned in the context of Fmoc-based peptide synthesis . The chemical attachment of Fmoc–glycine (Fmoc–Gly–OH) at the surface of the core-shell structure was performed to determine the amount of active amino groups on the basis of the amount of Fmoc group calculation .

Wissenschaftliche Forschungsanwendungen

Post-Synthetic Labeling in Peptide Nucleic Acids

A study by Oquare and Taylor (2008) explored the synthesis of peptide nucleic acid (PNA) FRET probes using an orthogonally protected PNA building block, Fmoc-PNA-U'-(Dde)-OH. This building block enables post-synthetic attachment of reporter groups to the amino group attached to the 5-position of uracil (U), following the selective deprotection of the Dde group. This facilitates the construction of PNA FRET probes, useful in detecting target DNA sequences (Oquare & Taylor, 2008).

Role in Soil Remediation

The use of microbial fuel cells (MFCs) in soil remediation was studied by Borello et al. (2020). Their research focused on the degradation of DDE (2,2-bis(p-chlorophenyl)-1,1-dichloroethylene), a persistent and bioaccumulative pesticide. The study found that MFCs, using exo-electrogenic microorganisms, can significantly enhance the removal of DDE from soil, presenting a green remediation strategy for DDE-contaminated environments (Borello et al., 2020).

Environmental Pollutant Impact Studies

Wyde et al. (2003) examined how 1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE), a persistent environmental contaminant, induces rat hepatic cytochrome P450 2B and 3A expression through the constitutive androstane receptor and pregnane X receptor. This study is crucial for understanding the metabolic implications of environmental pollutants like DDE on mammalian health (Wyde et al., 2003).

Impact on Human Sperm Function

Tavares et al. (2013) investigated the non-genomic changes in human sperm induced by the environmental endocrine disruptor p,p′-dichlorodiphenyldichloroethylene (p,p′-DDE). Their research showed that p,p′-DDE can compromise sperm parameters crucial for fertilization, highlighting the potential risks posed by environmental contaminants on human reproductive health (Tavares et al., 2013).

Biochemical Pharmacology

Niwa et al. (1984) focused on the inhibitory effect of dapsone on the generation of oxygen intermediates. This research provides insights into the pharmacological action of certain compounds and their potential therapeutic applications in conditions where polymorphonuclear leukocytes are involved (Niwa et al., 1984).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethoxy]ethoxy]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO6/c1-11(15-12(18)8-16(2,3)9-13(15)19)17-4-5-22-6-7-23-10-14(20)21/h18H,4-10H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHICFPPUJJDEHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NCCOCCOCC(=O)O)C1=C(CC(CC1=O)(C)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2601837.png)

![3-(6-Methylpyridin-2-yl)-5-[(1-prop-2-ynylpiperidin-4-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2601838.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2601839.png)

![Oxalic acid; bis(tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate)](/img/structure/B2601845.png)

![5-amino-1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazole-4-carbothioamide](/img/structure/B2601846.png)

![[1-(3-Chlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl](2-phenylethyl)amine](/img/structure/B2601850.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2601854.png)

![2-amino-4-(3-chlorophenyl)-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2601855.png)